molecular formula C19H24N4O B2553002 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one CAS No. 2108948-32-7

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one

Cat. No. B2553002
CAS RN: 2108948-32-7
M. Wt: 324.428
InChI Key: WRXYBJZUFXCAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one is a useful research compound. Its molecular formula is C19H24N4O and its molecular weight is 324.428. The purity is usually 95%.
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Scientific Research Applications

Stereochemical Synthesis and Applications

A key study by Chen et al. (2010) focuses on the stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, showcasing the compound's relevance in medicinal chemistry, particularly in the synthesis of potent kinase inhibitors (Chen et al., 2010). The research underscores the importance of stereochemistry in the pharmacological efficacy of compounds, highlighting the synthetic strategies that can be employed to achieve the desired stereochemical configurations.

Radiopharmaceutical Applications

Research by Rzeszotarski et al. (1984) explores the synthesis and evaluation of radioiodinated derivatives for potential radiopharmaceutical applications (Rzeszotarski et al., 1984). This study indicates the compound's utility in developing imaging agents targeting muscarinic receptors, providing insights into its potential for diagnosing and monitoring neurological conditions.

Muscarinic Activities

A study on the synthesis and muscarinic activities of derivatives by Wadsworth et al. (1992) evaluates the compound's efficacy as muscarinic ligands, suggesting its potential therapeutic applications in treating conditions associated with muscarinic receptor dysfunction (Wadsworth et al., 1992).

Analgesic Properties

Takeda et al. (1977) investigate the structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes, including their analgetic and narcotic antagonist activities, pointing towards the compound's potential in pain management (Takeda et al., 1977).

properties

IUPAC Name

2-phenyl-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-2-18(14-6-4-3-5-7-14)19(24)22-15-8-9-16(22)13-17(12-15)23-20-10-11-21-23/h3-7,10-11,15-18H,2,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXYBJZUFXCAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one

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